molecular formula C13H17NO2 B12429106 3-Benzyl-6-(hydroxymethyl)piperidin-2-one

3-Benzyl-6-(hydroxymethyl)piperidin-2-one

Cat. No.: B12429106
M. Wt: 219.28 g/mol
InChI Key: OTCIVNMHRBORLA-UHFFFAOYSA-N
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Description

3-Benzyl-6-(hydroxymethyl)piperidin-2-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-(hydroxymethyl)piperidin-2-one typically involves the hydrogenation of pyridine derivatives using nanocatalysts such as cobalt, ruthenium, or nickel . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes, including cyclization, cycloaddition, and annulation reactions. These methods are designed to be cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-(hydroxymethyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced piperidinones, and substituted piperidines .

Scientific Research Applications

3-Benzyl-6-(hydroxymethyl)piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-6-(hydroxymethyl)piperidin-2-one involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-6-(hydroxymethyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its combination of benzyl and hydroxymethyl groups makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

3-benzyl-6-(hydroxymethyl)piperidin-2-one

InChI

InChI=1S/C13H17NO2/c15-9-12-7-6-11(13(16)14-12)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)

InChI Key

OTCIVNMHRBORLA-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC(=O)C1CC2=CC=CC=C2)CO

Origin of Product

United States

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